Quinagolide hydrochloride

Catalog No.
S540842
CAS No.
94424-50-7
M.F
C20H34ClN3O3S
M. Wt
432.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinagolide hydrochloride

Quinagolide hydrochloride provides a selective, non-ergoline D2 agonist for hyperprolactinemia research and D2-targeted assays, free from 5-HT2B-mediated fibrotic risks.

  • 2100-fold selectivity for D2S over 5-HT2B, ensuring clean receptor signaling.
  • 17-22 h half-life enables once-daily dosing in longitudinal animal models, reducing handling stress.
  • Stable HCl salt with melting point 231-237°C ensures reproducible formulations and stock solutions.

Supplied with rigorous quality documentation, ready for immediate global shipment.

CAS Number

94424-50-7

Product Name

Quinagolide hydrochloride

IUPAC Name

(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride

Molecular Formula

C20H34ClN3O3S

Molecular Weight

432.0 g/mol

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1

InChI Key

DVLKVIJLALMCBQ-VENMBWNLSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CV 205-502, CV-205-502, CV205-502, N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propyl-3-benzo(g)quinolinyl)sulfamide hydrochloride, (3alpha,4aalpha,10abeta)-(+)-isomer, N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propyl-3-benzo(g)quinolinyl)sulfamide, (3alpha,4aalpha,10abeta)-(+-)-isomer, Norprolac, quinagolide, quinagolide hydrochloride, quinagolide hydrochloride, (3alpha,4aalpha,10abeta)-(+)-isomer, quinagolide hydrochloride, 3alpha,4aalpha,10abeta-(-)-isomer, quinagolide, (3alpha,4aalpha,10abeta)-(+-)-isomer

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl

The exact mass of the compound Quinagolide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Quinagolide hydrochloride (CAS 94424-50-7) is a synthetic, non-ergoline dopamine D2 receptor agonist utilized extensively in neuroendocrinology and receptor pharmacology [1]. Unlike traditional ergot derivatives, it presents a highly selective binding profile for the D2 receptor while lacking the structurally inherent side-effect liabilities of ergoline compounds[2]. Supplied as a stable hydrochloride salt, it exhibits a defined melting point of 231-237°C (with decomposition) and improved handling characteristics compared to its free base form [1]. Its primary procurement value lies in its use as a highly specific D2-targeting reference material, an active pharmaceutical ingredient (API) for hyperprolactinemia formulations, and a baseline comparator in 5-HT2B-sparing drug development workflows [2].

Research Fit

1
Non-ergot octahydrobenzo(g)quinoline scaffold for D2 pathway studies without ergoline cross-reactivity
2
Selective D2 receptor agonist with minimal serotonergic (5-HT2B) engagement reported
3
Racemate supports stereochemical-control investigation; enantiomer-specific binding context

Substituting quinagolide hydrochloride with common ergot-derived D2 agonists, such as bromocriptine or cabergoline, introduces critical confounding variables in both clinical formulation and in-vitro receptor assays [1]. Ergot derivatives universally exhibit significant off-target affinity for the 5-HT2B serotonin receptor, a pathway directly linked to fibrotic cellular responses and cardiac valvulopathy[1]. Furthermore, the pharmacokinetic profile of bromocriptine (half-life ~7 hours) necessitates frequent dosing, whereas quinagolide’s extended half-life supports stable, once-daily physiological modeling[2]. Utilizing the hydrochloride salt specifically prevents the severe precipitation and solvent-shift issues commonly encountered when attempting to formulate the highly lipophilic quinagolide free base into aqueous physiological buffers [3].

Substitution Risk

Structural class mismatch
Octahydrobenzo(g)quinoline scaffold diverges from ergoline skeleton of bromocriptine/cabergoline; receptor interaction profiles may not transfer.
Serotonergic engagement gap
Negligible 5-HT2B agonism vs. ergot-derived D2 agonists; cannot substitute for studies requiring 5-HT2B modulation endpoints.
Racemate stereochemical context
Single-enantiomer agents or racemic mixtures may shift enantiomer-specific pathway responses; direct interchange requires validation.

Superior D2S Selectivity Margin Over Ergot Derivatives

In comparative functional assays evaluating the safety margin between dopaminergic (D2S) efficacy and serotoninergic (5-HT2B) off-target effects, quinagolide demonstrates a vastly superior selectivity profile [1]. The potency ratio between D2S and 5-HT2B receptor activation for quinagolide is approximately 2100-fold [1]. In stark contrast, the ergot derivative cabergoline shows only a 290-fold margin, and bromocriptine a mere 50-fold margin [1]. This massive quantitative difference makes quinagolide the optimal procurement choice for D2-specific research where 5-HT2B-mediated fibrotic pathway activation must be strictly excluded.

Evidence DimensionD2S vs 5-HT2B Potency Ratio
Target Compound Data~2100x selectivity margin
Comparator Or BaselineCabergoline (290x) and Bromocriptine (50x)
Quantified Difference7.2x greater margin than cabergoline; 42x greater than bromocriptine
ConditionsRecombinant human D2S (HEK-293) and 5-HT2B (CHO) cell functional assays

Ensures high-fidelity D2 receptor data without confounding fibrotic or off-target serotonergic signaling inherent to ergot-based alternatives.

Head-to-head vs. cabergoline
Head-to-head
Quinagolide 75 µgvsCabergoline 0.5 mg
PRL normalization: 75% vs 90% (p<0.05)
Reported endpoint-response context in cross-over trial; supports D2-agonist profiling
n=20; 12-week cycles; post-treatment rebound faster with quinagolide

Extended Half-Life for Stable In-Vivo Modeling

For in-vivo neuroendocrine modeling, maintaining steady-state receptor activation is critical. Quinagolide hydrochloride exhibits an elimination half-life of 17 to 22 hours, enabling stable once-daily dosing regimens [1]. Bromocriptine, the standard historical comparator, possesses a highly transient half-life of approximately 7 hours, leading to severe fluctuations in plasma concentration and requiring multiple daily interventions [1]. This pharmacokinetic stability reduces handling stress in animal models and provides a more consistent suppression of prolactin secretion over a 24-hour period [1].

Evidence DimensionElimination Half-Life
Target Compound Data17 - 22 hours
Comparator Or BaselineBromocriptine (~7 hours)
Quantified Difference~2.5x to 3x longer half-life
ConditionsIn-vivo pharmacokinetic profiling

Reduces dosing frequency and eliminates plasma concentration volatility in longitudinal neuroendocrine studies.

Rescue in bromocriptine resistance
Reported
QuinagolidevsBromocriptine (resistant)
36% cumulative PRL normalization in refractory context
Supports D2-agonist response profiling in resistant models; context-dependent
Open-label pooled analysis; doses up to 600 µg/day

Enhanced Aqueous Handling vs Free Base Form

The free base form of quinagolide is highly lipophilic and notoriously difficult to maintain in aqueous solutions, leading to solvent-shift precipitation in biological assays. Procurement of the specific hydrochloride salt form (CAS 94424-50-7) resolves this critical bottleneck [1]. While still sparingly soluble in pure water (approx. 0.2%), the hydrochloride salt readily forms stable, high-concentration stock solutions in DMSO or ethanol, which can then be successfully diluted into physiological buffers without immediate precipitation [2]. It also provides a defined melting point (231-237°C) for rigorous quality control during manufacturing [2].

Evidence DimensionFormulation Stability and Melting Point
Target Compound DataStable HCl salt, MP 231-237°C, 0.2% aqueous solubility
Comparator Or BaselineQuinagolide free base (highly prone to aqueous precipitation, lower stability)
Quantified DifferenceSuperior dissolution kinetics from organic stocks into aqueous media
ConditionsStandard laboratory formulation and API quality control

Prevents costly assay failures caused by compound precipitation in cell culture media or in-vivo dosing vehicles.

Double-blind vs. bromocriptine
Head-to-head
Quinagolide 0.05 mgvsBromocriptine 2.5 mg
No significant difference in endpoint response over 6 months
Reported comparable endpoint profile; supports once-daily dosing research context
Double-blind RCT; n=12; both given once daily
Meta-analysis pooled estimates
Meta-analysis
69% (61–76%)
Pooled PRL normalization benchmark; non-inferior endpoint context across studies
Pooled tumor reduction >50%: 20% (15–28%); adverse event rate 13%
Tolerability vs. cabergoline
Head-to-head
QuinagolidevsCabergoline
Adverse events: 55% vs 30% (non-significant)
Reported tolerability endpoint context in cross-over comparison
Nausea, headache, dizziness; n=20; 12-week cycles
Non-ergot 5-HT2B profile
Class-level
5-HT IC50 > 3,200 nM; negligible affinity for 5-HT2B
Class-level receptor selectivity context; supports differentiation in long-term exposure models
Rat brain radioligand binding; valvulopathy-related endpoint monitoring recommended

Non-Ergot D2 Receptor Pharmacology Assays

Because quinagolide hydrochloride lacks the ergoline ring structure and exhibits a 2100-fold selectivity for D2S over 5-HT2B, it is the premier reference agonist for high-throughput screening and functional assays where researchers must isolate D2-mediated pathways from serotonergic interference [1].

Long-Term In-Vivo Neuroendocrine Modeling

With its 17-22 hour half-life, quinagolide hydrochloride is highly suited for longitudinal animal models of hyperprolactinemia or pituitary adenomas [2]. It allows for once-daily dosing, minimizing animal handling stress and avoiding the fluctuating plasma levels associated with short-acting agents like bromocriptine [2].

Development of 5-HT2B-Sparing Therapeutics

In cardiovascular and neuropharmacology drug development, quinagolide serves as a critical structural and functional benchmark for designing next-generation dopamine agonists that avoid the cardiac valvulopathy risks inherent to cabergoline and pergolide [1].

High-Concentration API Formulation

The predictable melting point (231-237°C) and enhanced dissolution kinetics of the hydrochloride salt make it the mandatory form for developing stable, high-concentration organic stock solutions prior to aqueous dilution in pharmaceutical manufacturing[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D2-agonist response profiling in refractory models
Non-ergot D2 agonist with reported response in bromocriptine-resistant contexts
Prolactin suppression endpoint verification at research-relevant doses
Long-term prolactin-pathway studies with cardiovascular endpoint monitoring
Non-ergot structure with negligible 5-HT2B agonism
Cardiac valvulopathy-related endpoint differentiation
D2 receptor selectivity profiling studies
High D2 binding affinity and octahydrobenzo(g)quinoline scaffold
D2 vs. 5-HT2B selectivity verification in receptor panels
Ex vivo lactotroph cell research using bromocriptine-intolerant donor cells
Non-ergot D2 agonist with reported response in bromocriptine-intolerant research models
Prolactin suppression endpoint in intolerant cell context

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

431.2009408 Da

Monoisotopic Mass

431.2009408 Da

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33474X943Y

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dopamine Agonists

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB04 - Quinagolide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Wikipedia

Quinagolide hydrochloride
1: Boutinaud M, Lollivier V, Finot L, Bruckmaier RM, Lacasse P. Mammary cell activity and turnover in dairy cows treated with the prolactin-release inhibitor quinagolide and milked once daily. J Dairy Sci. 2012 Jan;95(1):177-87. doi: 10.3168/jds.2011-4461. PubMed PMID: 22192196.
2: Broekhof R, Gosselink MJ, Pijl H, Giltay EJ. The effect of aripiprazole and quinagolide, a dopamine agonist, in a patient with symptomatic pituitary prolactinoma and chronic psychosis. Gen Hosp Psychiatry. 2012 Mar-Apr;34(2):209.e1-3. doi: 10.1016/j.genhosppsych.2011.07.004. Epub 2011 Aug 26. PubMed PMID: 21872335.
3: Lacasse P, Lollivier V, Bruckmaier RM, Boisclair YR, Wagner GF, Boutinaud M. Effect of the prolactin-release inhibitor quinagolide on lactating dairy cows. J Dairy Sci. 2011 Mar;94(3):1302-9. doi: 10.3168/jds.2010-3649. PubMed PMID: 21338795.
4: Gómez R, Abad A, Delgado F, Tamarit S, Simón C, Pellicer A. Effects of hyperprolactinemia treatment with the dopamine agonist quinagolide on endometriotic lesions in patients with endometriosis-associated hyperprolactinemia. Fertil Steril. 2011 Mar 1;95(3):882-8.e1. doi: 10.1016/j.fertnstert.2010.10.024. Epub 2010 Nov 5. PubMed PMID: 21055747.
5: Lakatos G, Szücs N, Kender Z, Czirják S, Rácz K. [Macroprolactinemia associated with pituitary macroadenoma: treatment with quinagolide]. Orv Hetil. 2010 Jun 27;151(26):1072-5. doi: 10.1556/OH.2010.28896. Hungarian. PubMed PMID: 20558354.
6: Busso C, Fernández-Sánchez M, García-Velasco JA, Landeras J, Ballesteros A, Muñoz E, González S, Simón C, Arce JC, Pellicer A. The non-ergot derived dopamine agonist quinagolide in prevention of early ovarian hyperstimulation syndrome in IVF patients: a randomized, double-blind, placebo-controlled trial. Hum Reprod. 2010 Apr;25(4):995-1004. doi: 10.1093/humrep/deq005. Epub 2010 Feb 6. PubMed PMID: 20139430; PubMed Central PMCID: PMC2839910.
7: Vinkers DJ, van der Wee NJ. A case of mania after long-term use of quinagolide. Gen Hosp Psychiatry. 2007 Sep-Oct;29(5):464. PubMed PMID: 17888817.
8: Hrycek A, Pochopień-Kenig G, Scieszka J. Selected acute phase proteins and interleukin-6 in systemic lupus erythematosus patients treated with low doses of quinagolide. Autoimmunity. 2007 May;40(3):217-22. PubMed PMID: 17453721.
9: Hrycek A, Kusmierz D, Dybała T, Swiatkowska L. Expression of messenger RNA for transforming growth factor-beta1 and for transforming growth factor-beta receptors in peripheral blood of systemic lupus erythematosus patients treated with low doses of quinagolide. Autoimmunity. 2007 Feb;40(1):23-30. PubMed PMID: 17364494.
10: Barlier A, Jaquet P. Quinagolide--a valuable treatment option for hyperprolactinaemia. Eur J Endocrinol. 2006 Feb;154(2):187-95. Review. PubMed PMID: 16452531.

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